2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
CAS No.: 536985-68-9
Cat. No.: VC4207634
Molecular Formula: C28H28N6O4S
Molecular Weight: 544.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536985-68-9 |
|---|---|
| Molecular Formula | C28H28N6O4S |
| Molecular Weight | 544.63 |
| IUPAC Name | 2-benzylsulfanyl-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C28H28N6O4S/c1-17-23(26(35)31-20-11-8-12-29-15-20)24(19-13-21(36-2)25(38-4)22(14-19)37-3)34-27(30-17)32-28(33-34)39-16-18-9-6-5-7-10-18/h5-15,24H,16H2,1-4H3,(H,31,35)(H,30,32,33) |
| Standard InChI Key | JENJBDHGOZQKTQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CN=CC=C5 |
Introduction
2-(Benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidine derivatives. These compounds are part of a broader category of nitrogen-containing heterocycles, which have been extensively explored for their pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, including the formation of the triazolopyrimidine core and the attachment of the benzylsulfanyl, pyridin-3-yl, and trimethoxyphenyl groups. These reactions often require careful control of conditions to ensure the desired product is formed efficiently.
Key Steps in Synthesis:
-
Formation of the Triazolopyrimidine Core: This involves the reaction of appropriate precursors to form the core structure.
-
Attachment of Functional Groups: The benzylsulfanyl, pyridin-3-yl, and trimethoxyphenyl groups are attached through various chemical reactions, such as nucleophilic substitution or coupling reactions.
Potential Applications:
-
Drug Development: The compound's unique structure and potential pharmacological properties make it a candidate for drug development.
-
Biological Studies: Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Mechanism of Action and Research Techniques
The exact mechanism of action for this compound is not fully understood but may involve interactions with specific proteins or enzymes. Techniques such as molecular docking simulations are used to predict binding affinities and interactions with target proteins.
Research Techniques:
-
Molecular Docking Simulations: Used to predict how the compound interacts with biological targets.
-
Stability Studies: Conducted to understand the compound's behavior under different conditions, such as pH and temperature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume